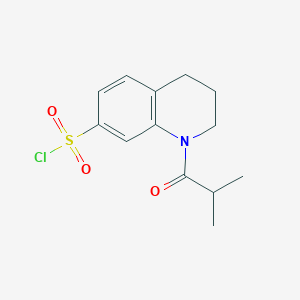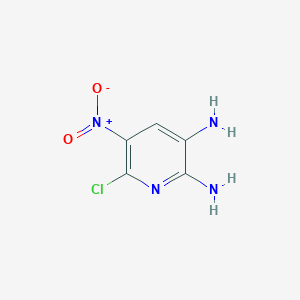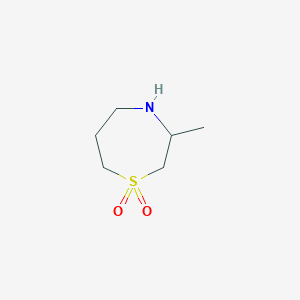
1-(2-Methylpropanoyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylpropanoyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is an organic compound that features a quinoline core structure with a sulfonyl chloride and a 2-methylpropanoyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropanoyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the 2-Methylpropanoyl Group: The 2-methylpropanoyl group can be introduced via Friedel-Crafts acylation using 2-methylpropanoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The sulfonyl chloride group can be introduced by reacting the quinoline derivative with chlorosulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpropanoyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride can undergo various types of chemical reactions:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The carbonyl group in the 2-methylpropanoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The quinoline core can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Alcohols: Formed from the reduction of the carbonyl group.
Scientific Research Applications
1-(2-Methylpropanoyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions due to its reactive sulfonyl chloride group.
Material Science: It can be utilized in the synthesis of advanced materials with specific electronic or optical properties.
Chemical Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-Methylpropanoyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride largely depends on its reactivity:
Sulfonyl Chloride Group: This group can react with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules, potentially inhibiting their function.
Quinoline Core: The quinoline structure can interact with various biological targets, including enzymes and receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropanoyl Chloride: Shares the 2-methylpropanoyl group but lacks the quinoline and sulfonyl chloride functionalities.
Quinoline-7-sulfonyl Chloride: Contains the quinoline and sulfonyl chloride groups but lacks the 2-methylpropanoyl group.
1,2,3,4-Tetrahydroquinoline: The core structure without the sulfonyl chloride and 2-methylpropanoyl groups.
Uniqueness
1-(2-Methylpropanoyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C13H16ClNO3S |
|---|---|
Molecular Weight |
301.79 g/mol |
IUPAC Name |
1-(2-methylpropanoyl)-3,4-dihydro-2H-quinoline-7-sulfonyl chloride |
InChI |
InChI=1S/C13H16ClNO3S/c1-9(2)13(16)15-7-3-4-10-5-6-11(8-12(10)15)19(14,17)18/h5-6,8-9H,3-4,7H2,1-2H3 |
InChI Key |
DTVKOHKFRUBMII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13150903.png)
![1-[(1-Ethyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13150910.png)

phosphanium bromide](/img/structure/B13150941.png)








